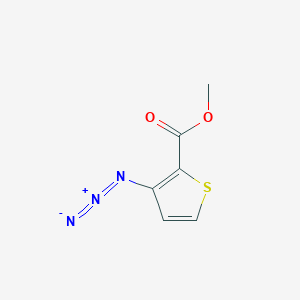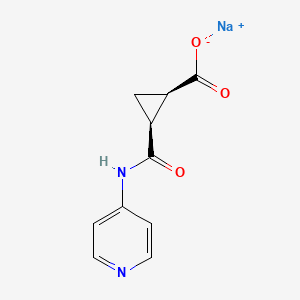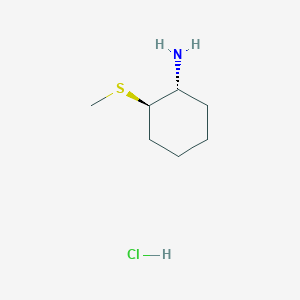
Methyl 3-azidothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-azidothiophene-2-carboxylate: is an organic compound that belongs to the class of azides and thiophenes It is characterized by the presence of an azido group (-N₃) attached to the thiophene ring, which is a five-membered ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 3-azidothiophene-2-carboxylate typically begins with methyl 3-bromothiophene-2-carboxylate.
Azidation Reaction: The bromine atom in methyl 3-bromothiophene-2-carboxylate is replaced by an azido group through a nucleophilic substitution reaction. This is usually achieved by reacting the starting material with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: Methyl 3-azidothiophene-2-carboxylate can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), room temperature or slightly elevated temperatures.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
科学的研究の応用
Chemistry:
Organic Synthesis: Methyl 3-azidothiophene-2-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Materials Science: It can be used in the development of novel materials with unique electronic and photophysical properties.
Biology and Medicine:
Drug Development: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Industry:
Agrochemicals: It can be used in the synthesis of herbicides and pesticides.
Dyes and Pigments: The compound can be a precursor for the synthesis of dyes and pigments with specific properties.
作用機序
The mechanism of action of methyl 3-azidothiophene-2-carboxylate largely depends on the specific reactions it undergoes. For instance:
Cycloaddition Reactions: The azido group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings.
Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.
類似化合物との比較
Methyl 3-aminothiophene-2-carboxylate: Similar structure but with an amino group instead of an azido group.
Methyl 3-bromothiophene-2-carboxylate: Precursor in the synthesis of methyl 3-azidothiophene-2-carboxylate.
Methyl 3-nitrothiophene-2-carboxylate: Contains a nitro group instead of an azido group.
Uniqueness:
Azido Group: The presence of the azido group in this compound makes it particularly reactive in cycloaddition and reduction reactions, providing a versatile platform for the synthesis of various derivatives.
Versatility: Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and materials science.
特性
IUPAC Name |
methyl 3-azidothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c1-11-6(10)5-4(8-9-7)2-3-12-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEVGCKRQWDCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl (1-oxo-1-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2734469.png)
![4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2734472.png)
![Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2734475.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2734476.png)

![N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2734478.png)
![2,4-dichloro-N-{2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2734479.png)
![(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride](/img/structure/B2734480.png)

![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol](/img/structure/B2734485.png)
![2-Chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2734486.png)
![2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2734487.png)

![[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2734489.png)
